![molecular formula C22H26ClN3O4 B2546716 N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 941976-30-3](/img/structure/B2546716.png)
N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
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Description
N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of N-(arylamino) oxamides and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Chemical Structure Analysis
Research on compounds structurally related to N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide has focused on the synthesis and exploration of their complexation properties, as well as their crystal structures. For instance, the synthesis and complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride with palladium(II) and mercury(II) have been reported, highlighting the methods to generate these compounds and analyze their structural characteristics. Such studies are pivotal for understanding the coordination chemistry and potential applications of similar compounds in various fields, including materials science and catalysis (Singh et al., 2000).
Heterocyclic Compound Development
Another area of interest is the development of heterocyclic compounds based on similar structural frameworks. For example, new derivatives of 1, 3-oxazolidine, 1,3-oxazolidin-2-one, 1,2,3-oxathiazolidin-2-one, and morpholine-2,3-dione, containing the CH2CONHR group, have been prepared, showcasing the versatility of these frameworks in synthesizing novel heterocyclic compounds. Such research is crucial for expanding the chemical space of potential therapeutic agents and materials with unique properties (Tlekhusezh et al., 1996).
Molecular Synthesis Techniques
The field also sees innovative molecular synthesis techniques, such as the novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides. This one-pot synthetic approach provides a new pathway for creating N-(2-carboxyphenyl)aryloxalmonoamides, demonstrating the potential for efficient synthesis of complex molecules. These methodologies open new avenues for the synthesis of compounds with potential applications in pharmaceuticals and agrochemicals (Mamedov et al., 2016).
Crystal and Molecular Structure Determination
The determination of crystal and molecular structures of related compounds, such as N-(2-morpholinoethyl)-2-oximato-1-phenylpropan-1-iminechloropalladium(II), provides insights into their molecular geometry and potential interaction mechanisms. Such detailed structural information is essential for the design and development of new materials and drugs, highlighting the importance of crystallography in understanding the properties and functionalities of complex molecules (Akinade et al., 1986).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-29-19-4-2-3-17(13-19)20(26-9-11-30-12-10-26)15-25-22(28)21(27)24-14-16-5-7-18(23)8-6-16/h2-8,13,20H,9-12,14-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPZENNFHBZYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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